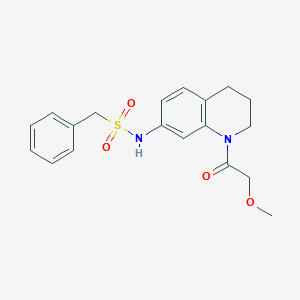

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydrochinolin-7-yl)-1-phenylmethansulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The quinoline core undergoes acylation with methoxyacetic acid or its derivatives in the presence of activating agents like thionyl chloride or acetic anhydride.

Attachment of the Phenylmethanesulfonamide Group:

The final step involves sulfonation, where the acylated quinoline derivative reacts with phenylmethanesulfonyl chloride under basic conditions, typically using pyridine or triethylamine.

Industrial Production Methods

While the laboratory synthesis involves sequential steps, industrial production may utilize more efficient routes, such as flow chemistry or one-pot reactions, to scale up the process and reduce time and costs.

Types of Reactions It Undergoes

Oxidation: The compound can undergo oxidation reactions, often at the methoxyacetyl group or the tetrahydroquinoline ring.

Reduction: Reduction can occur at the nitro or carbonyl functional groups if present as intermediates.

Substitution: Nucleophilic and electrophilic substitution reactions can occur primarily at the aromatic ring of the quinoline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, sulfonation reagents, and alkylating agents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated, sulfonated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a precursor for synthesizing more complex molecules and as a catalyst in organic reactions due to its unique structure.

Biology: It's investigated for its potential antimicrobial and antiproliferative activities, given its quinoline core's relevance in such applications.

Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, due to structural similarities with established antimalarial agents.

Industry: It is used in material science for producing polymers and dyes, benefiting from its robust chemical properties.

Wirkmechanismus

The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide exerts its effects is complex. It involves interacting with molecular targets such as enzymes or receptors, often disrupting essential biological pathways. The methoxyacetyl moiety may enhance cell membrane permeability, while the quinoline core interferes with nucleic acid synthesis or protein function.

Vergleich Mit ähnlichen Verbindungen

Compared to other tetrahydroquinoline derivatives, this compound is unique due to its phenylmethanesulfonamide group, which may confer specific biological activities not seen in simpler analogs.

Similar Compounds

Tetrahydroquinoline: Lacks the methoxyacetyl and sulfonamide groups.

Quinoline: The parent compound without tetrahydro or substituent modifications.

Methoxyacetic Acid Derivatives: Lacks the quinoline core and sulfonamide group.

Biologische Aktivität

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex hybrid structure that integrates elements from both quinoline and sulfonamide moieties. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The presence of the tetrahydroquinoline and methanesulfonamide groups suggests potential interactions with various biological targets, particularly in neurological and inflammatory pathways.

Preliminary studies indicate that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide may exert its effects through:

- Modulation of Neurotransmitter Systems : The tetrahydroquinoline structure is known for its ability to interact with dopamine and norepinephrine receptors, potentially influencing mood and cognitive functions.

- Calcium Channel Modulation : Similar to dihydropyridines, this compound may affect calcium channels, which are crucial in various cellular signaling pathways.

- Anti-inflammatory Activity : Initial findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study explored the compound's ability to reduce inflammation in vitro by measuring levels of TNF-alpha in macrophage cultures. Results indicated a significant decrease in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent. -

Anticancer Properties :

Research conducted on various cancer cell lines demonstrated that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide induced apoptosis through the activation of caspase pathways. This finding highlights its potential utility in cancer therapy. -

Neuroprotective Effects :

In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death. These results point toward its possible application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Preparation

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:

- Acylation : Reaction of 2-methoxyacetic acid with appropriate reagents to form 2-methoxyacetyl chloride.

- Formation of Tetrahydroquinoline Derivative : Reaction with 1,2,3,4-tetrahydroquinoline under basic conditions.

- Sulfonation : Final sulfonation step using phenylmethanesulfonyl chloride.

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-13-19(22)21-11-5-8-16-9-10-17(12-18(16)21)20-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,20H,5,8,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPZHTSEFUMGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.